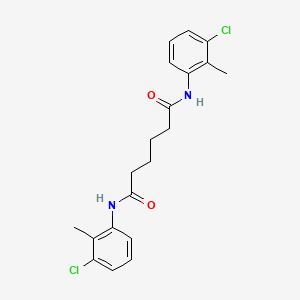
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of two 3-chloro-2-methylphenyl groups attached to a hexanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide typically involves the reaction of hexanediamine with 3-chloro-2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while oxidation reactions may produce corresponding carboxylic acids.
Applications De Recherche Scientifique
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-(2,6-dichlorophenoxy)acetamide
- 3-Chloro-2-methylphenyl isocyanate
- 2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide
Uniqueness
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its dual phenyl groups with chlorine substituents provide distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
316139-04-5 |
|---|---|
Formule moléculaire |
C20H22Cl2N2O2 |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
N,N'-bis(3-chloro-2-methylphenyl)hexanediamide |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-13-15(21)7-5-9-17(13)23-19(25)11-3-4-12-20(26)24-18-10-6-8-16(22)14(18)2/h5-10H,3-4,11-12H2,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
GROAXFNJDXAKDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)CCCCC(=O)NC2=C(C(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



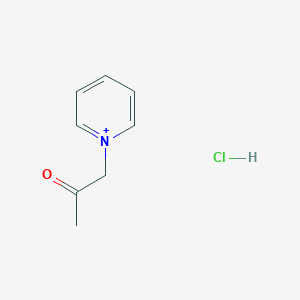

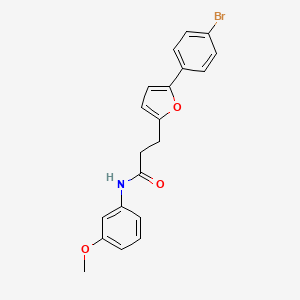

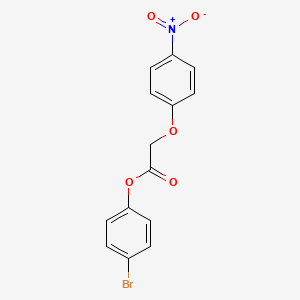
![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)
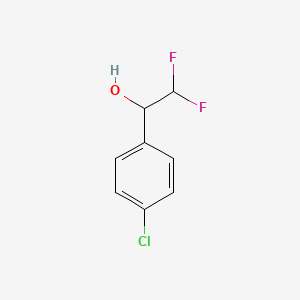

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)


![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)

